molecular formula C21H18S B14534794 4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- CAS No. 62328-85-2

4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl-

Cat. No.: B14534794
CAS No.: 62328-85-2
M. Wt: 302.4 g/mol
InChI Key: LCXKLBRKIVMGIP-UHFFFAOYSA-N
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Description

4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- is a heterocyclic compound that contains sulfur and is known for its unique chemical properties. This compound is part of the benzothiopyran family, which is characterized by a fused ring system containing both benzene and thiopyran rings. The presence of phenyl groups at positions 2 and 4 adds to its complexity and potential reactivity.

Preparation Methods

The synthesis of 4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptobenzaldehyde with acetophenone derivatives in the presence of a base, followed by cyclization to form the desired benzothiopyran structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- undergoes various chemical reactions, including:

Scientific Research Applications

4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives have shown potential biological activity, making it a subject of interest in drug discovery and development.

    Medicine: Some derivatives of benzothiopyran compounds have been investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pathways involved may include inhibition of enzymes or modulation of signaling pathways, depending on the specific derivative and its target .

Comparison with Similar Compounds

4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- can be compared with other benzothiopyran derivatives, such as:

Properties

CAS No.

62328-85-2

Molecular Formula

C21H18S

Molecular Weight

302.4 g/mol

IUPAC Name

2,4-diphenyl-7,8-dihydro-4H-thiochromene

InChI

InChI=1S/C21H18S/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-7,9-13,15,19H,8,14H2

InChI Key

LCXKLBRKIVMGIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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